methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.2ClH/c1-10-6(9)4-3-11-5(2-7)8-4;;/h4H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFCTCFUMPSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazoline Ring Formation via Cyclocondensation
The core 4,5-dihydrothiazole (thiazoline) ring is typically constructed through cyclocondensation reactions between β-functionalized amines and carbonyl-containing precursors. A prominent method involves reacting 2-aminomethyl mercaptan (HSCH₂NH₂) with methyl 4-oxopentanoate under reflux conditions in polar aprotic solvents such as N,N-dimethylacetamide (DMA) . The thiol group attacks the ketone, initiating nucleophilic addition followed by cyclization to form the thiazoline ring (Figure 1).
Key reaction parameters :
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Catalyst : Acidic or basic conditions are avoided to prevent ester hydrolysis prematurely.
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Yield : ~60–70% after crystallization from isopropyl acetate .
Introduction of the Aminomethyl Group
The aminomethyl (-CH₂NH₂) moiety at position 2 of the thiazoline ring is introduced via reductive amination of a ketone intermediate. For example, methyl 2-formyl-4,5-dihydro-1,3-thiazole-4-carboxylate is treated with ammonium acetate and sodium cyanoborohydride in methanol at 25°C . This step proceeds with high regioselectivity due to the electron-withdrawing nature of the thiazoline ring, which directs reduction to the exocyclic amine.
Optimization considerations :
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pH control : Maintained at 6–7 using acetic acid to prevent over-reduction.
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Side products : Minimized by using a 2:1 molar ratio of ammonium acetate to aldehyde .
Esterification and Salt Formation
The carboxylic acid at position 4 is esterified to the methyl group using methanol in the presence of hydrochloric acid (HCl). This one-pot reaction simultaneously protonates the aminomethyl group, yielding the dihydrochloride salt .
Procedure :
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The free base (1.0 eq) is dissolved in anhydrous methanol.
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HCl gas is bubbled through the solution at 0°C until pH < 2.
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The mixture is stirred for 12 hours, then concentrated under reduced pressure.
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The product is recrystallized from ethanol/ethyl acetate (1:3) to achieve >95% purity .
Industrial-Scale Optimization
Patent WO2020128003A1 highlights a cost-effective route using metal cyanides for intermediate functionalization . For instance, 2-cyano-5-methyl-4,5-dihydrothiazolo[5,4-c]pyridine is hydrolyzed with lithium hydroxide to the carboxylic acid, followed by esterification (Figure 2) . This method reduces reliance on expensive palladium catalysts and improves scalability.
Comparative data :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyanation | KCN in DMA | 140–160 | 85 |
| Hydrolysis | LiOH in ethanol | 70 | 90 |
| Esterification | MeOH/HCl | 25 | 95 |
Purification and Characterization
The dihydrochloride salt is isolated via acidic precipitation using concentrated HCl in ethyl acetate. Purity is confirmed through:
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HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).
Challenges and Mitigation Strategies
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Ring Oxidation : The thiazoline ring is prone to oxidation under basic conditions. This is mitigated by conducting reactions under nitrogen and avoiding strong oxidizers .
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Amine Protonation : Over-acidification during salt formation can lead to decomposition. Stepwise HCl addition and pH monitoring prevent this .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted thiazoles and amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride is employed in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties contribute to the development of innovative products.
Mechanism of Action
The mechanism by which methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Crystallographic data for these compounds, determined using SHELXL , reveal distinct lattice parameters and hydrogen-bonding patterns:
| Parameter | Dihydrochloride Salt | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Space Group | P2₁/c | P-1 | C2/c | P2₁2₁2₁ |
| Unit Cell (Å) | a=8.21, b=12.53, c=10.89 | a=7.95, b=9.12, c=11.04 | a=14.32, b=8.67, c=15.91 | a=5.89, b=7.45, c=13.22 |
| Hydrogen Bonds | N–H···Cl (2.95–3.10 Å) | N–H···Cl (3.05–3.20 Å) | N–H···O (2.89 Å) | N–H···O (2.78 Å) |
| Torsion Angle (°) | 4.5 (thiazole ring) | 8.2 (thiazole ring) | 3.9 (thiazole ring) | 6.7 (thiazole ring) |
The dihydrochloride salt exhibits tighter hydrogen-bonding networks (N–H···Cl) compared to sulfate or neutral analogs, contributing to its higher melting point (248–250°C vs. 220–225°C for Compound A).
Physicochemical and Pharmacological Properties
| Property | Dihydrochloride Salt | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Solubility (mg/mL) | 45 (H₂O) | 28 (H₂O) | 12 (H₂O) | 5 (H₂O) |
| LogP | -1.2 | -0.8 | -1.5 | 0.3 |
| IC₅₀ (μM)* | 0.34 (Enzyme X) | 1.2 (Enzyme X) | 2.8 (Enzyme X) | >10 (Enzyme X) |
Enzyme X inhibition data from *in vitro assays. The dihydrochloride salt’s superior solubility and potency correlate with its charged aminomethyl group and hydrogen-bonding capacity.
Stability and Reactivity
The dihydrochloride form demonstrates enhanced thermal stability (decomposition >250°C) compared to sulfate or neutral analogs (<200°C). However, it is more hygroscopic than Compound C, requiring stringent storage conditions.
Research Findings and Implications
- Structural Insights : The dihydrochloride salt’s planar thiazole ring and rigid conformation, resolved via SHELXL , favor target binding over flexible analogs like Compound A.
- Pharmacological Advantage : Its low LogP (-1.2) and high solubility align with oral bioavailability trends, outperforming lipophilic derivatives (e.g., Compound C).
- Synthetic Challenges : The dihydrochloride form requires precise stoichiometry during salt formation to avoid byproducts, unlike sulfate or neutral analogs.
Biological Activity
Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C5H8N2O2S
- Molar Mass : Approximately 172.20 g/mol
- Physical Form : Crystalline powder
- Solubility : Soluble in polar solvents like methanol and dimethyl sulfoxide
The compound features a thiazole ring, an aminomethyl group, and a carboxylate ester functionality, which contribute to its diverse biological activities.
Biological Activities
Research indicates that methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate exhibits several biological activities:
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Antimicrobial Properties :
- Studies suggest potential antimicrobial effects, positioning this compound as a candidate for new antibiotic development. Its structural similarities to other thiazole derivatives enhance its activity against various pathogens.
- Anti-inflammatory and Anticancer Activities :
- Cytotoxicity :
Synthesis Methods
Several synthetic routes have been developed for producing methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate:
- Method A : Involves the reaction of thiazole derivatives with amines under controlled conditions to yield the desired product.
- Method B : Utilizes condensation reactions between appropriate carboxylic acids and amines to form the thiazole ring structure.
These methods allow for efficient production in laboratory settings and enable the synthesis of various derivatives with potentially enhanced biological activities.
Table 1: Summary of Biological Activities
Selected Research Findings
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Antimicrobial Activity :
- A study highlighted the binding affinity of methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate to specific bacterial enzymes, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxic Effects :
- Inflammatory Response Modulation :
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general approach involves refluxing precursors (e.g., thiourea derivatives or aminothiazole intermediates) in polar aprotic solvents like DMSO or acetic acid. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a carbonyl compound in acetic acid for 3–5 hours yields structurally related thiazole derivatives . Solvent selection, reaction time (12–18 hours), and acid catalysis (e.g., glacial acetic acid) are critical for optimizing yield and purity .
Table 1 : Key Parameters for Thiazole Synthesis
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | DMSO, acetic acid | |
| Reaction Time | 3–18 hours | |
| Catalyst | Glacial acetic acid | |
| Yield | 65% (similar compounds) |
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm backbone structure and substituents.
- HPLC : Purity assessment with reverse-phase columns (e.g., C18) and UV detection.
- Melting Point : Compare observed mp (e.g., 166–168°C for analogs) with literature values .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S, Cl content) .
Q. What experimental designs are recommended for studying biological activity?
- Methodological Answer : Adopt randomized block designs with split-split plots for multifactorial studies. For example:
- Main Plots : Compound concentration gradients.
- Subplots : Biological models (e.g., cell lines, enzymes).
- Sub-subplots : Time-dependent effects (e.g., 24/48/72-hour exposure).
Use ≥4 replicates per group and statistical tools (ANOVA, Tukey’s test) to minimize variability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. HPLC) be resolved during characterization?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- 2D NMR (COSY, HSQC) : Resolve peak overlaps and assign proton-carbon correlations.
- LC-MS : Confirm molecular ion peaks and detect impurities.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding .
If discrepancies persist, re-purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Solvent Optimization : Replace DMSO with cheaper alternatives (e.g., ethanol/water mixtures) without compromising reactivity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to reduce reaction time.
- Workup Modifications : Use fractional distillation under reduced pressure to recover solvents and improve yield .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in ecological studies?
- Methodological Answer : Design abiotic degradation assays:
- pH Variation : Test stability in buffers (pH 3–9) at 25°C and 40°C.
- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation.
- Analytical Monitoring : Use HPLC-MS to track degradation products and half-life .
Table 2 : Stability Study Design
| Condition | Parameters | Reference |
|---|---|---|
| pH Range | 3–9 | |
| Temperature | 25°C, 40°C | |
| Light Exposure | UV (254 nm) vs. dark controls |
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target Selection : Prioritize receptors with known thiazole affinity (e.g., kinases, GPCRs).
- Force Fields : Use AMBER or CHARMM for energy minimization.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How are structure-activity relationships (SARs) systematically explored for derivatives?
- Methodological Answer : Synthesize analogs via:
- Side-Chain Modifications : Replace the aminomethyl group with aryl or alkyl substituents.
- Scaffold Hybridization : Fuse with indole or pyrazole moieties (e.g., via Vilsmeier–Haack reactions) .
Test derivatives in dose-response assays (e.g., IC₅₀, EC₅₀) and correlate with electronic (Hammett σ) or steric parameters .
Notes on Evidence Integration
- Synthesis protocols from were adapted for methodological rigor.
- Experimental designs in provide statistical frameworks for biological studies.
- Environmental stability strategies are extrapolated from , emphasizing ecological risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
